(2E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE
Description
(2E)-N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide is an enamide derivative characterized by a prop-2-enamide backbone substituted with a 4-(1,3-benzoxazol-2-yl)phenyl group and a 3-nitrophenyl moiety. The benzoxazole ring, a fused heterocycle containing oxygen and nitrogen, enhances the compound’s aromaticity and electronic properties, while the nitro group on the phenyl ring contributes to its electron-withdrawing effects.
Properties
IUPAC Name |
(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c26-21(13-8-15-4-3-5-18(14-15)25(27)28)23-17-11-9-16(10-12-17)22-24-19-6-1-2-7-20(19)29-22/h1-14H,(H,23,26)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSYGZJBZOXOSY-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362167 | |
| Record name | F0817-0211 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6015-16-3 | |
| Record name | F0817-0211 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article summarizes recent research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C23H17N3O2
- Molecular Weight : 385.40 g/mol
- CAS Number : Not specified in the search results but related compounds exist.
The compound exhibits biological activity primarily through its interaction with various cellular pathways. Its structure allows it to engage in molecular interactions that can inhibit specific enzymes or receptors. For instance, compounds with similar scaffolds have been shown to inhibit the Type III Secretion System (T3SS) in bacteria, which is crucial for their pathogenicity .
Antimicrobial Activity
Research has indicated that benzoxazole derivatives exhibit significant antimicrobial properties. The compound's ability to disrupt bacterial cell functions suggests potential use as an antibacterial agent. Studies have shown that derivatives can inhibit the secretion of virulence factors in pathogens like Escherichia coli, which is critical for their survival and infection capabilities .
Anticancer Potential
Benzoxazole derivatives have also been explored for their anticancer properties. The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. In vitro studies demonstrated that similar compounds could decrease cell viability in various cancer cell lines, indicating a potential role in cancer therapy .
Case Studies
- Inhibition of T3SS : A study screened multiple compounds for their ability to inhibit T3SS-mediated secretion in E. coli. The compound demonstrated significant inhibition at concentrations around 50 μM, suggesting a mechanism involving downregulation of key virulence factors .
- Cytotoxicity Assays : In a series of cytotoxicity assays against different cancer cell lines, compounds structurally related to this compound showed IC50 values ranging from 10 to 30 μM, indicating promising anticancer activity .
Research Findings Summary Table
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Enamide derivatives share a common prop-2-enamide core but differ in substituents, leading to variations in reactivity and bioactivity. Below is a comparative analysis of structurally related compounds:
Key Structural Variations:
- Fluorophenyl/isopropyl groups: (2E)-N-(3-fluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide () exhibits lipophilic properties due to the isopropyl group, affecting membrane permeability. Sulfamoyl/pyrimidine groups: (2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide () features a sulfamoyl linker, which may improve solubility and target specificity.
Functional Group Impact:
- Benzodioxole moieties (): Improve metabolic stability due to reduced oxidative degradation.
- Morpholinyl/piperazinyl groups (): Augment water solubility and bioavailability via hydrogen bonding.
Physicochemical Properties
The target compound’s properties are influenced by its benzoxazole and nitro substituents:
- Molecular Weight : Estimated ~407.4 g/mol (based on analogous compounds in ).
- Stability : The benzoxazole ring confers resistance to hydrolysis compared to simpler amides (e.g., ).
Comparison Table:
*LogP values estimated via analogy to similar compounds.
Target Compound:
- Putative Mechanisms : The benzoxazole ring may intercalate into DNA or inhibit kinases, while the nitro group could act as a Michael acceptor, enabling covalent bond formation with cysteine residues in enzymes .
- Hypothetical Activities : Anticancer (via kinase inhibition) or antimicrobial (via oxidative stress induction).
Comparative Bioactivity:
- Antimicrobial : N-(5-chloro-2-methylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-benzothiazol) () shows enhanced activity due to chlorination.
- Anticancer : (2E)-N-(3-fluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide () modulates receptor tyrosine kinases via fluorine’s electronegativity.
- Enzyme Inhibition : Compounds with morpholinyl groups () exhibit PI3K/AKT pathway inhibition.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide?
- Methodology : The synthesis typically involves a multi-step approach:
Condensation reaction : Formation of the prop-2-enamide backbone via reaction between an acyl chloride (e.g., 3-nitrobenzoyl chloride) and a substituted aniline derivative.
Functional group introduction : The benzoxazole moiety is introduced through cyclization of 2-aminophenol derivatives with carboxylic acid intermediates under acidic conditions.
Nitration : If required, nitro groups are added using nitrating agents (e.g., HNO₃/H₂SO₄) or diazotization (NaNO₂/HCl) .
- Optimization : Reaction conditions (solvent, temperature, catalysts) are adjusted to improve yield. Ethanol or methanol is often used as a solvent, with yields monitored via TLC or HPLC .
Q. Which spectroscopic techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the E-configuration of the enamide and substituent positions (e.g., benzoxazolyl and nitrophenyl groups).
- Mass Spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O (~1650 cm⁻¹) and nitro NO₂ (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined, and what software is recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed.
- Data collection : High-resolution diffraction data are collected at low temperatures (e.g., 100 K).
- Refinement : SHELXL (part of the SHELX suite) is used for structure refinement. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are applied to non-H atoms .
- Validation : The R-factor and residual electron density maps are analyzed to ensure accuracy.
Q. What strategies are effective for analyzing its biological activity and structure-activity relationships (SAR)?
- In vitro assays : Test antimicrobial or anticancer activity using MIC/MBC (Minimum Inhibitory/Bactericidal Concentration) assays or cell viability assays (e.g., MTT).
- SAR studies : Compare with analogs (e.g., replacing nitro with cyano or methoxy groups) to assess electronic effects. For example:
| Compound Modification | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 3-Nitrophenyl group | 2.5 µM (Anticancer) | DHODH enzyme |
| 4-Methoxyphenyl substitution | >10 µM | – |
| (Adapted from studies on similar enamide derivatives .) |
Q. How can molecular docking predict interactions with biological targets?
- Software : AutoDock Vina is preferred for its speed and accuracy.
- Protocol :
Target preparation : Retrieve the 3D structure of the target (e.g., DHODH enzyme) from the PDB. Remove water molecules and add polar hydrogens.
Ligand preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*).
Docking : Use a grid box centered on the active site. Multi-threading reduces computation time.
Analysis : Binding affinity (ΔG) and hydrogen-bonding interactions are evaluated. PyMOL visualizes poses .
Q. How can conflicting data on reactivity or bioactivity be resolved?
- Case example : Discrepancies in nitro group reduction yields (amine vs. side products).
- Resolution :
Controlled experiments : Vary reducing agents (e.g., H₂/Pd-C vs. SnCl₂/HCl).
Analytical cross-validation : Use LC-MS to track intermediates and confirm products .
- Statistical tools : Principal Component Analysis (PCA) can identify outliers in bioactivity datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
